4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine typically involves the reaction of 4-ethyl-5-methylthieno[2,3-d]pyrimidine-2,7-dione with morpholine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thienylamine moiety.
Reduction: Reduced amine derivatives.
Substitution: Substituted thienylamine derivatives with various alkyl groups.
Scientific Research Applications
4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine is used extensively in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thienylamine moiety allows it to bind to active sites on enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-methylthieno[2,3-d]pyrimidine-2,7-dione
- 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine
Uniqueness
4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thienylamine and morpholine moieties allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in research and development .
Properties
IUPAC Name |
(2-amino-4-ethyl-5-methylthiophen-3-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-9-8(2)17-11(13)10(9)12(15)14-4-6-16-7-5-14/h3-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUCIAWJTFTFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N2CCOCC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390677 | |
Record name | 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588714-52-7 | |
Record name | 4-ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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